molecular formula C23H25N7O4S B6582469 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethoxybenzenesulfonyl)piperazine CAS No. 946366-07-0

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethoxybenzenesulfonyl)piperazine

Cat. No.: B6582469
CAS No.: 946366-07-0
M. Wt: 495.6 g/mol
InChI Key: YYPCQKHQNHPZPK-UHFFFAOYSA-N
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Description

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethoxybenzenesulfonyl)piperazine features a triazolo[4,5-d]pyrimidine core substituted at the 3-position with a benzyl group and at the 7-position with a piperazine moiety bearing a 3,4-dimethoxybenzenesulfonyl group. This structure combines heterocyclic aromaticity with sulfonamide functionality, which is often associated with bioactivity in kinase inhibition or redox modulation . The benzyl group enhances lipophilicity, while the dimethoxybenzenesulfonyl substituent may influence electronic properties and target binding.

Properties

IUPAC Name

3-benzyl-7-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O4S/c1-33-19-9-8-18(14-20(19)34-2)35(31,32)29-12-10-28(11-13-29)22-21-23(25-16-24-22)30(27-26-21)15-17-6-4-3-5-7-17/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPCQKHQNHPZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Variations

1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine
  • Structural Differences :
    • 3-position : 4-Ethoxyphenyl vs. benzyl in the target compound.
    • Sulfonyl group : 4-Methoxybenzenesulfonyl vs. 3,4-dimethoxybenzenesulfonyl.
  • The single methoxy group (vs. 3,4-dimethoxy) reduces electron-donating effects, which may affect sulfonamide reactivity or solubility .
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)
  • Structural Differences :
    • 7-position : Benzoxazole sulfide vs. piperazine-sulfonyl in the target.
  • Functional Role: VAS2870 is a known NADPH oxidase (NOX) inhibitor, with the benzoxazole sulfide contributing to its redox-modulating activity . The target compound’s piperazine-sulfonyl group may enhance solubility but reduce membrane permeability compared to VAS2870’s sulfide linkage.

Core Heterocycle and Isomerization Effects

Compounds from (e.g., pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines) share fused heterocyclic cores but differ in ring connectivity:

  • Triazolo vs. Pyrazolo Integration: Pyrazolo-triazolopyrimidines exhibit isomerization under specific conditions, altering their conformational stability .

Key Research Findings

  • Substituent Positioning: The 3,4-dimethoxy group on the benzenesulfonyl moiety (target compound) may enhance hydrogen-bonding interactions with target proteins compared to mono-methoxy or ethoxy analogs .
  • Electron Effects : Benzyl groups at the 3-position (target and VAS2870) improve lipophilicity, favoring membrane interaction, whereas aryl substituents (e.g., 4-ethoxyphenyl) may reduce off-target binding .
  • Isomerization Stability : Unlike pyrazolo-triazolopyrimidines , the target compound’s triazolo core lacks adjacent heterocyclic rings, reducing susceptibility to structural rearrangement.

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